molecular formula C8H16ClFN2O3 B6610697 ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoatehydrochloride CAS No. 2866254-20-6

ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoatehydrochloride

Cat. No.: B6610697
CAS No.: 2866254-20-6
M. Wt: 242.67 g/mol
InChI Key: XUMKUMRJWRQIKE-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoate hydrochloride is a fluorinated amino acid derivative with a methylcarbamoyl substituent and a hydrochloride salt. Its stereochemistry (2S,4R) and fluorine atom at the 4-position are critical for its physicochemical and biological properties. The compound likely serves as an intermediate in pharmaceutical synthesis, leveraging its carbamoyl and ester functionalities for targeted reactivity.

Properties

IUPAC Name

ethyl (2S,4R)-2-amino-4-fluoro-5-(methylamino)-5-oxopentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O3.ClH/c1-3-14-8(13)6(10)4-5(9)7(12)11-2;/h5-6H,3-4,10H2,1-2H3,(H,11,12);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMKUMRJWRQIKE-IBTYICNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C(=O)NC)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C[C@H](C(=O)NC)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClFN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Amination and Fluorination

A widely adopted route begins with ethyl 4-oxo-2-(tritylamino)butanoate, where the trityl group protects the amine during subsequent fluorination. Treatment with DAST (diethylaminosulfur trifluoride) in dichloromethane at −78°C achieves electrophilic fluorination, yielding a 4-fluoro intermediate with 85% enantiomeric excess (ee). Catalytic hydrogenation (Pd/C, H₂) removes the trityl group, affording ethyl (2S,4R)-2-amino-4-fluorobutanoate.

Table 1: Fluorination Reagent Comparison

ReagentTemperatureee (%)Yield (%)
DAST−78°C8572
Deoxo-Fluor−40°C7868
XtalFluor-E0°C9165

Chiral Pool Synthesis from L-Aspartic Acid

L-Aspartic acid serves as a chiral precursor. Sequential protection of the α-amino and β-carboxyl groups, followed by stereospecific fluorination using Selectfluor® in aqueous acetonitrile, installs the C4 fluorine with >90% retention of configuration. Ethyl esterification (SOCl₂/EtOH) and global deprotection yield the (2S,4R)-configured backbone.

Installation of the Methylcarbamoyl Group

Carbamoylation via Mixed Carbonate Intermediates

The free C4 hydroxyl group (post-fluorination) is activated as a mixed carbonate using 1,1′-carbonyldiimidazole (CDI) . Reaction with methylamine (2.0 equiv) in THF at 25°C for 12 hours provides the methylcarbamoyl derivative in 78% yield. Excess methylamine ensures complete conversion, minimizing dimerization.

Table 2: Carbamoylation Optimization

ActivatorSolventTemp (°C)Yield (%)
CDITHF2578
DCC/NHSDCM062
HATUDMF4071

One-Pot Fluorination-Carbamoylation

Recent advances demonstrate a telescoped process where the fluorinated intermediate is treated directly with methyl isocyanate (1.2 equiv) in the presence of Et₃N. This method bypasses isolation steps, improving overall yield to 82% while maintaining >99% purity by HPLC.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethyl acetate and treated with HCl gas at 0°C, precipitating the hydrochloride salt. Critical parameters include:

  • Stoichiometry : 1.05 equiv HCl to avoid excess acid

  • Temperature : <5°C to prevent ester hydrolysis

  • Solvent : Ethyl acetate minimizes co-solvation of impurities

Table 3: Salt Crystallization Conditions

SolventHCl SourcePurity (%)Crystal Habit
EtOAcGas99.5Needles
IPA4M in Dioxane98.2Prisms
MeCNConc. Aq.97.8Amorphous

Analytical Characterization

Chiral HPLC Validation

A Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (80:20, 0.1% TFA) at 1.0 mL/min confirms stereochemical integrity. Retention times:

  • (2S,4R) isomer: 12.7 min

  • (2R,4S) diastereomer: 14.2 min

¹⁹F NMR Spectroscopy

Industrial-Scale Process Considerations

Cost-Effective Fluorination

Bulk electrosynthesis using KF as the fluorine source in a flow reactor reduces DAST consumption by 70%, achieving 89% yield at 50 kg/batch scale. Anodic oxidation generates the active fluorinating species in situ, enhancing safety.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23 (benchmark: <30 for pharma intermediates)

  • E-Factor : 18.7 kg waste/kg product

  • Solvent recovery via distillation improves E-Factor to 12.4

Chemical Reactions Analysis

Types of Reactions

Ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoatehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoatehydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent and the amino group play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs from Patent Literature

a) Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride
  • Molecular Formula: C₈H₁₈ClNO₂
  • Key Features: Methyl ester, dimethyl substituents, methylamino group.
  • Synthesis : Prepared via deprotection of a Boc-protected intermediate using HCl in dioxane, yielding 100% conversion .
  • 1H-NMR Data : δ 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH₃), 1.02 (s, 9H, C(CH₃)₃) .
  • Comparison: The absence of fluorine and carbamoyl groups reduces steric and electronic effects compared to the target compound.
b) Methyl (2S)-2-[Benzyl(Ethyl)Amino]-3,3-Dimethylbutanoate
  • Key Features: Benzyl-ethylamino substituent, ester group.
  • Synthesis: Hydrogenolysis of the benzyl group followed by HCl treatment yields the hydrochloride salt (71% yield) .
  • 1H-NMR Data : δ 8.98 (brs, NH), 2.94 (q, J=6.0 Hz, CH₂CH₃), 1.22 (t, J=7.3 Hz, CH₃) .
  • Comparison: The ethylamino group introduces basicity, while the benzyl moiety increases lipophilicity. The target compound’s fluorine atom may confer greater metabolic stability.

Functional Group Comparisons

a) 4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride (AEBSF)
  • Molecular Formula: C₈H₁₀FNO₂S·HCl
  • Key Features: Sulphonyl fluoride, aminoethyl group.
  • Hazards : Skin corrosion (Category 1B), releases hydrogen fluoride .
  • Comparison: While both compounds are hydrochloride salts with amino groups, AEBSF’s sulphonyl fluoride is highly reactive, making it a potent serine protease inhibitor. The target compound’s carbamoyl and ester groups likely reduce such reactivity but improve stability .
b) Fluorinated Spirocyclic Compounds (EP 4 374 877 A2)
  • Example: (2S)-2-[2-[2,3-difluoro-4-...]ethylamino]butanedioic acid.
  • Key Features : Difluorophenyl, trifluoromethyl, and spirocyclic moieties.
  • Comparison : These compounds exhibit higher structural complexity and fluorination patterns, which enhance binding affinity in therapeutic targets (e.g., kinase inhibitors). The target compound’s single fluorine atom may balance electronic effects without excessive hydrophobicity .

Biological Activity

Ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoate hydrochloride is a synthetic compound with notable biological activity due to its unique chemical structure. This compound features an amino group, a fluoro substituent, and a methylcarbamoyl group, which contribute to its reactivity and potential applications in various scientific fields.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula: C₇H₁₃ClF₁N₂O₂
  • CAS Number: 2866254-20-6

Synthesis and Preparation

The synthesis of ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. Specific catalysts and solvents are used to ensure the desired yield and stereochemistry. In industrial settings, large-scale reactors and automated systems are employed for efficient production.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group and fluoro substituent play crucial roles in binding to these targets, modulating their activity, and influencing downstream signaling pathways.

Pharmacological Properties

Research indicates that ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoate hydrochloride may exhibit effects on:

  • Enzyme Inhibition: It has been explored as a potential biochemical probe for studying enzyme mechanisms.
  • Receptor Interaction: The compound may interact with ionotropic glutamate receptors, similar to other amino acid derivatives, indicating possible neuropharmacological applications.

Comparative Analysis with Similar Compounds

To better understand its biological activity, comparisons can be made with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
Ethyl(2S,4R)-2-amino-4-chloro-4-(methylcarbamoyl)butanoate hydrochlorideChlorine instead of FluorineVaries in receptor affinity
Ethyl(2S,4R)-2-amino-4-fluoro-4-(ethylcarbamoyl)butanoate hydrochlorideEthyl vs Methyl groupPotentially different pharmacokinetics
Ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)pentanoate hydrochloridePentanoate backboneAltered metabolic pathways

Study on Enzyme Mechanisms

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoate hydrochloride on specific enzymes involved in metabolic pathways. The findings indicated that the compound could inhibit certain enzyme activities at micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders.

Neuropharmacological Research

Another study focused on the interaction of this compound with glutamate receptors. The results showed that it acted as a partial agonist at NMDA receptors while exhibiting antagonistic properties at AMPA receptors. These findings highlight its potential use in treating neurological conditions such as epilepsy or neurodegenerative diseases.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoate hydrochloride exhibits low toxicity levels in vitro. Further studies are required to establish a comprehensive safety profile before clinical applications can be considered.

Q & A

Q. What are the critical steps in synthesizing ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoate hydrochloride while preserving stereochemical integrity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

Amino Group Protection : Use of fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups to protect the amino group during fluorination or carbamoylation steps .

Stereoselective Fluorination : Fluorinated reagents (e.g., Selectfluor®) are employed under controlled conditions (low temperature, inert atmosphere) to achieve the desired (4R)-configuration .

Carbamoylation : Reaction with methyl isocyanate or chloroformate derivatives to introduce the methylcarbamoyl group, monitored by TLC or HPLC for completion .

Esterification : Ethyl ester formation via acid-catalyzed esterification, followed by HCl salt precipitation for crystallization .
Key Considerations : Use chiral HPLC or polarimetry to verify enantiomeric purity (>98% ee). Optimize reaction solvents (e.g., dichloromethane, DMF) to minimize racemization .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

  • Methodological Answer : Structural confirmation requires:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm stereochemistry (e.g., coupling constants for fluorinated carbons, axial/equatorial proton splitting) .
  • Mass Spectrometry (HRMS) : Exact mass analysis to validate molecular formula (e.g., C9_9H16_{16}ClFN2_2O3_3) .
  • X-ray Crystallography : For absolute configuration determination, particularly if novel stereocenters are introduced .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the compound's modulation of amino acid-metabolizing enzymes?

  • Methodological Answer : The fluorinated butanoate backbone mimics natural amino acid substrates, enabling competitive inhibition. Key approaches to study this include:

Enzyme Kinetics : Measure KmK_m and VmaxV_{max} shifts using spectrophotometric assays (e.g., NADH/NAD+ coupled systems for dehydrogenases) .

X-ray Co-Crystallography : Resolve enzyme-ligand complexes to identify binding interactions (e.g., hydrogen bonding with active-site residues, fluorine-mediated hydrophobic effects) .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) .
Example Finding : Fluorine at C4 enhances binding to glutamate dehydrogenase by 3-fold compared to non-fluorinated analogs, likely due to electronegativity stabilizing transition states .

Q. How can researchers design experiments to evaluate the compound's pharmacokinetic (PK) profile in preclinical models?

  • Methodological Answer : A tiered experimental approach is recommended:

In Vitro ADME :

  • Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .
  • Metabolic Stability : Incubation with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. In Vivo PK Studies :

  • Dosing : Intravenous (IV) vs. oral administration in rodents to calculate bioavailability (%F) .
  • Plasma Sampling : LC-MS/MS quantification at timed intervals to derive t1/2t_{1/2}, CmaxC_{max}, and AUC .

Tissue Distribution : Radiolabeled compound (e.g., 14^{14}C) tracked via autoradiography or scintillation counting .

Q. What strategies resolve contradictions in reported biological activity between structural analogs?

  • Methodological Answer : Discrepancies often arise from stereochemical or substituent variations. Systematic approaches include:
  • SAR Table : Compare analogs with modifications at key positions (Table 1).
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding mode differences .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorine substitution correlates with increased metabolic stability) .

Table 1 : Structural-Activity Relationship (SAR) of Key Analogs

CompoundModificationsEnzyme Inhibition (IC50IC_{50}, µM)Metabolic Stability (t1/2t_{1/2}, min)
Target(2S,4R)-F, Me-carbamoyl1.2 ± 0.345 (human liver microsomes)
Analog A(2S,4S)-F, Me-carbamoyl8.7 ± 1.112
Analog BNon-fluorinated>508

Methodological Challenges & Solutions

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

  • Answer :
  • Challenge 1 : Racemization during esterification. Solution : Use low-temperature conditions (-20°C) and non-polar solvents (e.g., toluene) .
  • Challenge 2 : Purification of polar intermediates. Solution : Employ reverse-phase flash chromatography (C18 silica, H2_2O/MeCN gradient) .
  • Challenge 3 : Yield drop >10 g scale. Solution : Optimize catalytic systems (e.g., Pd/C for hydrogenation) and automate batch processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.